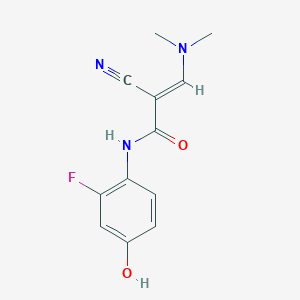

(E)-2-cyano-3-(dimethylamino)-N-(2-fluoro-4-hydroxyphenyl)-2-propenamide

Description

(E)-2-cyano-3-(dimethylamino)-N-(2-fluoro-4-hydroxyphenyl)-2-propenamide is a synthetic acrylamide derivative characterized by an α,β-unsaturated carbonyl system with a cyano group at the α-position and a dimethylamino substituent at the β-position. The aromatic ring in the N-substituent is further modified with a fluorine atom at the ortho-position and a hydroxyl group at the para-position. This structural configuration confers distinct electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly as a kinase inhibitor or photosensitizer .

Key structural features:

- E-configuration: Ensures planarity of the α,β-unsaturated system, critical for conjugation and reactivity.

- 2-Fluoro-4-hydroxyphenyl group: Combines electron-withdrawing (fluoro) and electron-donating (hydroxyl) substituents, enabling tunable π-π stacking and hydrogen-bonding interactions.

- Dimethylamino group: Enhances solubility in polar solvents and may participate in protonation-dependent biological interactions.

Properties

IUPAC Name |

(E)-2-cyano-3-(dimethylamino)-N-(2-fluoro-4-hydroxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3O2/c1-16(2)7-8(6-14)12(18)15-11-4-3-9(17)5-10(11)13/h3-5,7,17H,1-2H3,(H,15,18)/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLUWLMMZEPNSEM-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)C(=O)NC1=C(C=C(C=C1)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C#N)/C(=O)NC1=C(C=C(C=C1)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(dimethylamino)-N-(2-fluoro-4-hydroxyphenyl)-2-propenamide typically involves a multi-step process. One common method starts with the preparation of the intermediate (E)-3-(2-fluoro-4-hydroxyphenyl)acrylic acid . This intermediate is then reacted with dimethylamine and a suitable cyano source under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of (E)-2-cyano-3-(dimethylamino)-N-(2-fluoro-4-hydroxyphenyl)-2-propenamide may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(dimethylamino)-N-(2-fluoro-4-hydroxyphenyl)-2-propenamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the cyano or dimethylamino groups are replaced by other functional groups using reagents like sodium hydroxide or alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Sodium hydroxide, alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

The compound's structural components suggest significant interactions with biological targets, particularly in cancer research. Preliminary studies indicate that it may inhibit specific cancer cell lines, making it a potential candidate for anticancer drug development. Key biological activities include:

- Anticancer Properties : Research indicates that (E)-2-cyano-3-(dimethylamino)-N-(2-fluoro-4-hydroxyphenyl)-2-propenamide exhibits selective cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent. The mechanism of action is hypothesized to involve the induction of apoptosis and inhibition of cell proliferation pathways.

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in critical metabolic pathways, which could be relevant for treating diseases characterized by dysregulated enzyme activity.

Synthesis and Derivatives

The synthesis of (E)-2-cyano-3-(dimethylamino)-N-(2-fluoro-4-hydroxyphenyl)-2-propenamide typically involves several steps to ensure high yields and purity necessary for biological testing. The synthetic methods can lead to derivatives with enhanced biological activities or altered pharmacokinetics, expanding the potential applications of the compound.

Interaction Studies

Interaction studies focusing on the binding affinity of (E)-2-cyano-3-(dimethylamino)-N-(2-fluoro-4-hydroxyphenyl)-2-propenamide to various biological targets utilize advanced techniques such as:

- Surface Plasmon Resonance (SPR)

- Isothermal Titration Calorimetry (ITC)

These methods are crucial for elucidating the compound’s mechanism of action and optimizing its structure for improved efficacy.

Research Findings and Case Studies

Several studies have been conducted to assess the biological activity of this compound, highlighting its potential applications:

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Selective cytotoxicity towards cancer cell lines | |

| Enzyme Inhibition | Potential inhibitor of metabolic enzymes | |

| Binding Affinity | Strong interaction with specific biological targets |

Case Study: Anticancer Efficacy

In vitro tests on various cancer cell lines have shown that (E)-2-cyano-3-(dimethylamino)-N-(2-fluoro-4-hydroxyphenyl)-2-propenamide exhibits IC50 values in the low micromolar range. This suggests significant potential for development into anticancer agents.

Case Study: Mechanism Exploration

Research is ongoing to fully elucidate the mechanisms through which this compound exerts its effects. Hypotheses include interference with cellular signaling pathways related to growth and survival, potentially through modulation of apoptosis-related proteins.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(dimethylamino)-N-(2-fluoro-4-hydroxyphenyl)-2-propenamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group and dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The fluoro-hydroxyphenyl group may also play a role in binding to specific sites on proteins or other biomolecules, modulating their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of cyanoacrylamides, which are structurally and functionally diverse. Below is a detailed comparison with analogs from the provided evidence:

Table 1: Structural and Physicochemical Comparisons

Key Findings

Electronic Effects: The 2-fluoro-4-hydroxyphenyl group in the target compound introduces a balance of electron-withdrawing (fluoro) and electron-donating (hydroxyl) effects, unlike analogs with purely electron-deficient (e.g., nitro in ) or electron-rich (e.g., ethoxy in ) substituents. This duality may enhance binding to biological targets requiring both polar and hydrophobic interactions .

Steric and Conformational Differences: The monoclinic crystal structure of (P2₁/c, a=12.06 Å) suggests a tightly packed lattice due to planar aromatic systems, whereas the target compound’s ortho-fluoro and para-hydroxy groups may introduce steric hindrance or intramolecular hydrogen bonding, altering crystallinity . The furan-nitro system in introduces rigidity and electron deficiency, which could reduce metabolic stability compared to the target compound’s flexible dimethylamino group .

Biological Relevance: The 3-pyridinyl substituent in may confer metal-chelating properties absent in the target compound, making it more suitable for catalytic applications . The dimethylaminopropyl chain in enhances lipophilicity (molecular weight = 390.88 vs.

Biological Activity

(E)-2-cyano-3-(dimethylamino)-N-(2-fluoro-4-hydroxyphenyl)-2-propenamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 249.24 g/mol. It contains a propenamide structure characterized by a cyano group, a dimethylamino group, and a 2-fluoro-4-hydroxyphenyl moiety. These structural elements are believed to contribute to its biological activities, particularly in pharmacological applications.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 249.24 g/mol |

| Density | 1.345 g/cm³ (predicted) |

| Boiling Point | 551.2 °C (predicted) |

| pKa | 8.68 (predicted) |

Anti-inflammatory Potential

Research has indicated that compounds similar to (E)-2-cyano-3-(dimethylamino)-N-(2-fluoro-4-hydroxyphenyl)-2-propenamide exhibit significant anti-inflammatory properties. For instance, studies involving in vitro assays demonstrated that related compounds could modulate the synthesis of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures. These studies utilized non-cytotoxic concentrations of the compounds to assess their effects on cell viability and inflammatory markers .

In vivo studies have also shown promising results. In models of inflammation, such as Complete Freund's Adjuvant (CFA)-induced paw edema and zymosan-induced peritonitis, compounds with similar structures demonstrated significant reductions in edema and leukocyte migration at various dosages . These findings suggest that (E)-2-cyano-3-(dimethylamino)-N-(2-fluoro-4-hydroxyphenyl)-2-propenamide may possess similar therapeutic potential.

Anticancer Activity

The anticancer properties of related compounds have been explored extensively. A study highlighted that derivatives of cyano-containing propenamides exhibited considerable anticancer activity against various cancer cell lines. The mechanism of action is thought to involve the inhibition of specific molecular targets associated with cancer progression .

Molecular Docking Studies

Molecular docking studies provide insights into the interactions between (E)-2-cyano-3-(dimethylamino)-N-(2-fluoro-4-hydroxyphenyl)-2-propenamide and potential biological targets. These studies help identify binding affinities and possible mechanisms through which the compound exerts its biological effects. For instance, docking simulations have been performed with targets such as LT-A4-H, PDE4B, COX-2, and iNOS, revealing favorable interactions that support its anti-inflammatory properties .

Case Studies

- In Vitro Assays :

- In Vivo Models :

Q & A

Q. What are the optimal synthetic routes for (E)-2-cyano-3-(dimethylamino)-N-(2-fluoro-4-hydroxyphenyl)-2-propenamide, and how can reaction efficiency be monitored?

The compound can be synthesized via a Knoevenagel condensation between N-(2-fluoro-4-hydroxyphenyl)-2-cyanoacetamide and 4-(dimethylamino)benzaldehyde. Key steps include refluxing in ethanol with a catalytic base (e.g., piperidine) to facilitate enolate formation and subsequent α,β-unsaturated cyanoamide formation. Reaction progress can be monitored via TLC (using UV-active spots) or FT-IR spectroscopy to track the disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and emergence of the conjugated nitrile (CN) peak (~2200 cm⁻¹) .

Q. How can the structural integrity of the synthesized compound be confirmed?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. The compound’s monoclinic crystal system (space group P2₁/c) and planar geometry can be validated by analyzing bond lengths (e.g., C=C: ~1.34 Å, C≡N: ~1.15 Å) and dihedral angles between aromatic rings. Complementary characterization via / NMR and high-resolution mass spectrometry (HRMS) ensures molecular weight and functional group consistency .

Q. What solvents are suitable for recrystallization, and how does solubility impact experimental design?

The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents (e.g., DMF, DMSO) and moderately in ethanol. Recrystallization from ethanol or ethanol/water mixtures yields high-purity crystals. Solvent choice affects reaction kinetics and purification efficiency; for example, DMSO may stabilize the enolate intermediate during synthesis .

Q. What spectroscopic techniques are critical for characterizing the dimethylamino and fluoro-substituted phenyl groups?

- NMR : NMR reveals the dimethylamino group as a singlet at δ ~3.0 ppm and the aromatic protons of the fluorophenyl ring as coupled doublets (J = 8–10 Hz due to ).

- IR : The CN stretch appears at ~2198 cm⁻¹, while the carbonyl (C=O) of the propenamide moiety is observed at ~1671 cm⁻¹.

- Fluorescence spectroscopy : The dimethylamino donor and cyano acceptor groups enable π→π* transitions, useful for studying electronic properties .

Q. How does the fluorine substituent influence the compound’s reactivity and stability?

The electron-withdrawing fluorine atom at the ortho position increases the electrophilicity of the adjacent carbonyl group, enhancing susceptibility to nucleophilic attack. However, it may also reduce hydrolytic stability under basic conditions. Stability studies in buffered solutions (pH 4–10) are recommended to assess degradation pathways .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) affect crystallization and solubility?

SC-XRD data reveals N–H⋯N and C–H⋯O hydrogen bonds forming R(12) and R(22) motifs, stabilizing the crystal lattice. The fluoro and hydroxy groups participate in C–H⋯F and O–H⋯N interactions, which reduce solubility in nonpolar solvents. Computational modeling (e.g., Hirshfeld surface analysis) can quantify these interactions and guide co-crystal design for improved bioavailability .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Yields vary (e.g., 70–90%) due to competing side reactions, such as hydrolysis of the cyano group under prolonged reflux. Optimizing reaction time (≤7 hours), catalyst loading (5–10 mol% piperidine), and inert atmospheres (N₂) minimizes decomposition. Alternative catalysts like DBU may enhance selectivity for the E-isomer .

Q. How can structure-activity relationships (SAR) be explored for this compound in photophysical or biological applications?

Systematic substitution of the dimethylamino group (e.g., with morpholino or piperidino groups) and fluorophenyl ring (e.g., Cl, Br) can modulate electronic properties. Time-dependent density functional theory (TD-DFT) calculations predict redshifted absorption/emission spectra for stronger electron-donating substituents. Biological assays (e.g., kinase inhibition) require evaluating the impact of fluorine’s electronegativity on target binding .

Q. What experimental strategies address stability challenges under physiological conditions?

Accelerated stability studies (40°C/75% RH) and LC-MS analysis identify degradation products, such as hydrolyzed carboxylic acid derivatives. Lyophilization or formulation with cyclodextrins improves aqueous stability. pH-dependent degradation kinetics should be modeled using Arrhenius equations to predict shelf-life .

Q. How does the compound behave in reactions with nitrogen nucleophiles, and what mechanistic insights can be derived?

The α,β-unsaturated system undergoes Michael addition with primary amines (e.g., hydrazines) at the β-carbon, while the cyano group may react with hydroxylamine to form amidoximes. Competitive pathways can be studied via NMR to track fluorine’s electronic effects on regioselectivity. DFT calculations (e.g., Fukui indices) identify electrophilic hotspots .

Methodological Notes

- Contradictions in Evidence : While –7 focus on phenyl-substituted analogs, the fluoro and hydroxy groups in the target compound necessitate adjustments to synthetic and analytical protocols (e.g., fluorine’s impact on reaction kinetics).

- Excluded Sources : BenchChem (Evidences 17–18, 21) was omitted per the user’s instructions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.